4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(3-methylbutyl)-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-15(2)12-13-26-21(24-25-22(26)27)18-14-20(16-8-4-3-5-9-16)23-19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREGWIUUMFVZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Attachment of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction using a thiolating agent such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution on the triazole ring can introduce various functional groups .
Scientific Research Applications
4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs due to its triazole and quinoline moieties, which are known for their biological activities.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression. The thiol group can form covalent bonds with proteins, altering their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their substituent variations:
Physicochemical Properties
- Solubility : Ethyl and allyl substituents (e.g., ) improve solubility in organic solvents compared to bulkier groups like 3-methylbutyl .
- Stability : Trimethoxyphenyl-substituted triazoles () exhibit enhanced photostability in polystyrene films due to electron-withdrawing effects .
Key Research Findings and Implications
Substituent-Driven Bioactivity : Halogenation (Cl, I) at the phenyl ring enhances antiviral potency, while methoxy groups improve metal complexation for anticancer applications .
Synthetic Flexibility : Schiff base and cyclization routes allow modular substitution, enabling rapid diversification of triazole-thiol derivatives .
Quinoline Advantage: The 2-phenylquinolin-4-yl group in the target compound may offer dual functionality—intercalation with DNA/RNA and hydrophobic interactions in target binding .
Biological Activity
4-(3-Methylbutyl)-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 588673-83-0) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition potential, and its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.50 g/mol. The structure features a triazole ring and a thiol group, which are critical for its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including the compound . The antimicrobial activity was evaluated against various pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus (MRSA) | Highly Active |
| Escherichia coli | Moderate |
| Candida albicans | Highly Active |
The compound demonstrated significant inhibition zones against methicillin-resistant strains of Staphylococcus aureus (MRSA), indicating its potential as an antimicrobial agent .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes, particularly beta-lactamases which are responsible for antibiotic resistance:
| Enzyme Type | Inhibition Type | Reference |
|---|---|---|
| Class A β-lactamase (KPC-2) | Micromolar Inhibitor | |
| Class B1 metallo β-lactamases | Weak Broad-Spectrum |
In vitro studies showed that derivatives of triazole-thiol compounds can effectively inhibit both class A and class B beta-lactamases, which is crucial in combating antibiotic resistance .
Case Study 1: Antimicrobial Screening
In a controlled study, several derivatives of triazole-thiol were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structural features to this compound exhibited enhanced activity against resistant strains compared to conventional antibiotics. The study utilized standard reference strains to establish a baseline for comparison .
Case Study 2: Enzyme Interaction Analysis
A detailed analysis using spectrophotometric assays confirmed the interaction of the compound with beta-lactamases. The binding affinity was assessed through kinetic studies, revealing that modifications to the thiol group significantly influenced inhibitory potency against targeted enzymes .
The biological activity of this compound can be attributed to:
- Thiol Group : The presence of the thiol group is essential for binding interactions with metal ions in enzymes.
- Triazole Ring : This moiety provides structural stability and facilitates interactions with active sites of enzymes.
Q & A
Basic Research Question
- ¹H/¹³C-NMR : Assigns protons and carbons in the triazole, quinoline, and alkyl chains. Key signals include the thiol proton (δ ~13.5 ppm, absent in S-alkylated derivatives) and quinoline aromatic protons (δ 7.5–9.0 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 433.5) and detects impurities. High-resolution MS resolves isotopic patterns for Cl/Br-containing analogs .
- Elemental analysis : Validates purity (>95%) by matching experimental vs. theoretical C, H, N, S percentages .
How do structural modifications at the 3-methylbutyl or quinoline positions influence biological activity?
Advanced Research Question
- 3-Methylbutyl chain :
- Lengthening the alkyl group (e.g., replacing methyl with pentyl) increases lipophilicity, enhancing membrane permeability but may reduce solubility. Optimal logP values (~3.5–4.0) balance bioavailability .
- Branched chains (e.g., 3-methylbutyl vs. n-butyl) improve metabolic stability by resisting oxidative degradation .
- Quinoline substitution :
- Electron-withdrawing groups (e.g., -F, -Cl) at the quinoline 2-position enhance antimicrobial activity by strengthening hydrogen bonding with target enzymes (e.g., bacterial gyrase) .
- Phenyl at the 4-position (as in the target compound) improves π-π stacking with hydrophobic protein pockets, critical for ATPase inhibition (e.g., IC50 = 0.47 µM in MERS-CoV helicase) .
How can molecular docking guide the optimization of this compound’s antiviral activity?
Advanced Research Question
- Target selection : Prioritize proteins with conserved active sites (e.g., SARS-CoV-2 helicase or bacterial topoisomerase IV) .
- Docking workflow :
- Prepare the ligand (AMBER force field) and receptor (PDB: 5WWP for helicase).
- Generate 30 conformations per ligand using AutoDock Vina.
- Validate with MD simulations (100 ns) to assess binding stability .
- Key interactions :
How can contradictions in antimicrobial activity data across studies be resolved?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Use standardized CLSI broth microdilution (MIC) protocols with consistent inoculum sizes (5×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
- Structural analogs : Compare activity of the target compound with close derivatives (e.g., 4-(3,4-dimethoxybenzylidene) analogs) to isolate substituent effects .
- Resistance mechanisms : Test against efflux pump-deficient strains (e.g., E. coli ΔacrAB) to distinguish intrinsic activity from pump-mediated resistance .
What in silico tools predict the compound’s ADMET properties?
Advanced Research Question
- Toxicity prediction : Use ProTox-II for acute toxicity (LD50) and organ-specific risks. For example, similar triazoles show hepatotoxicity alerts due to cytochrome P450 inhibition .
- ADME profiling : SwissADME estimates bioavailability (≥80% for compounds with ≤10 rotatable bonds) and blood-brain barrier penetration (low for logD <1.5) .
- Metabolism : GLORY predicts phase I oxidation sites (e.g., 3-methylbutyl chain) and phase II glucuronidation of the thiol group .
What strategies improve the compound’s solubility without compromising activity?
Advanced Research Question
- Prodrug design : Convert the thiol to a disulfide (e.g., S-acetyl) for enhanced solubility, which is cleaved in vivo by glutathione .
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to create inclusion complexes, increasing aqueous solubility by 5–10× .
- Ionizable groups : Introduce a morpholine ring at the triazole N-4 position (pKa ~6.5) to enable pH-dependent solubility .
How does the compound’s antiradical activity correlate with structural features?
Advanced Research Question
- Thiol group : Directly scavenges free radicals (e.g., DPPH) via hydrogen atom transfer (HAT), with IC50 values ~20 µM .
- Electron-rich substituents : Methoxy or hydroxy groups on the quinoline enhance radical stabilization but may reduce cell permeability .
- Steric effects : Bulky 3-methylbutyl chains reduce accessibility to radical species, lowering activity by ~30% compared to methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
